5-(Heptafluoropropyl)uridine

DNA polymerase enzymology modified nucleotide incorporation perfluoroalkylated nucleic acids

5-(Heptafluoropropyl)uridine is a synthetic uridine nucleoside analogue bearing a fully fluorinated n-propyl chain at the C5 position of the pyrimidine ring. With molecular formula C₁₂H₁₁F₇N₂O₆ and a molecular weight of 412.21 g/mol, this compound contains seven fluorine atoms that confer distinct physicochemical properties including markedly increased lipophilicity (cLogP) and reduced pKa of the N3 nitrogen relative to unsubstituted uridine.

Molecular Formula C112H178N36O27
Molecular Weight 0
CAS No. 144862-38-4
Cat. No. B1176090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Heptafluoropropyl)uridine
CAS144862-38-4
SynonymsUridine, 5-heptafluoropropyl-
Molecular FormulaC112H178N36O27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Heptafluoropropyl)uridine (CAS 144862-38-4): A Fluorinated Uridine Nucleoside for Nucleic Acid and Drug Discovery Research


5-(Heptafluoropropyl)uridine is a synthetic uridine nucleoside analogue bearing a fully fluorinated n-propyl chain at the C5 position of the pyrimidine ring . With molecular formula C₁₂H₁₁F₇N₂O₆ and a molecular weight of 412.21 g/mol, this compound contains seven fluorine atoms that confer distinct physicochemical properties including markedly increased lipophilicity (cLogP) and reduced pKa of the N3 nitrogen relative to unsubstituted uridine [1]. The compound is primarily utilized as a research tool in nucleic acid chemistry, enzymology, and structure-activity relationship (SAR) studies of nucleoside analogues . Its synthesis via perfluoroalkyl-copper chemistry has been described alongside general methods for 5-(perfluoroalkyl)uridines [2].

Nucleic acid chemistry, enzymology, and nucleoside SAR studies
Enhanced lipophilicity and altered N3 pKa from C₃F₇ chain
Synthesized via perfluoroalkyl-copper coupling (specialized route)

Why 5-(Heptafluoropropyl)uridine Cannot Be Replaced by Common C5-Halo or C5-Methyl Uridine Analogs in Specialized Applications


Generic substitution among C5-substituted uridine analogs is not scientifically valid because the biological activity, enzyme-substrate recognition, and physicochemical properties of each analog are dictated by the specific size, electronegativity, and lipophilicity of the C5 substituent [1]. For example, 5-fluorouridine acts as a potent thymidylate synthase (TS) inhibitor with IC₅₀ values of 2–52 nM in cancer cell lines, whereas 5-iodouridine inhibits dihydroorotase with a Kᵢ of 340 µM—a >100,000-fold difference in potency across targets [2][3]. The heptafluoropropyl group (C₃F₇) introduces a uniquely extended perfluorocarbon surface that profoundly alters non-covalent interactions (fluorophilic effects, hydrophobic packing) and electron-withdrawing character compared to single-atom halogens (F, I, Br) or short fluoroalkyl chains (CF₃, C₂F₅) [1][4]. These molecular properties directly impact substrate suitability for polymerases, metabolic stability toward nucleoside phosphorylases, and incorporation into modified nucleic acids [4].

Functional target mismatch

5-fluorouridine acts as a thymidylate synthase inhibitor (low nanomolar), whereas C₃F₇-uridine lacks this antimetabolite activity.

Polymerase incorporation pattern shift

CF₃-dUTP enables dense contiguous modification, while C₃F₇-dUTP restricts to isolated site incorporation, altering nucleic acid architecture.

Physicochemical property divergence

Extended perfluorocarbon surface alters non-covalent interactions and electron-withdrawing effects versus single halogens or short fluoroalkyl chains.

Quantitative Comparative Evidence for 5-(Heptafluoropropyl)uridine: Differentiation from Trifluoromethyl, Pentafluoroethyl, and Other C5-Substituted Uridine Analogs


DNA Polymerase Substrate Processing: Heptafluoropropyl vs. Trifluoromethyl vs. Pentafluoroethyl dUTP Analogs in Primer Extension

In a head-to-head comparative study using DNA polymerase-catalyzed primer extension reactions, 5-(heptafluoro-n-propyl)-2'-deoxyuridine triphosphate (C₃F₇-dUTP) was incorporated as single residues 'quite similar to natural TTP,' but the enzymatic synthesis of multi-modified DNA was restricted: incorporation was 'initially only feasible with modifications at every fourth base.' In contrast, 5-trifluoromethyl-dUTP (CF₃-dUTP) enabled Therminator DNA polymerase to incorporate up to 11 adjacent modified residues [1]. This demonstrates that the heptafluoropropyl chain imposes a significantly greater steric and/or conformational constraint on processive polymerase translocation compared to the trifluoromethyl analog, conferring utility for site-specific, sparse modification strategies rather than dense perfluoroalkylation of nucleic acid strands [1].

Polymerase incorporation mode
Head-to-head
CF₃-dUTP: ≤11 adjacent incorporations; C₃F₇-dUTP: every 4th base only (≥11-fold density difference)
Enables sparse fluorocarbon patches for site-isolated modification strategies.
Therminator polymerase, primer extension assay context.
DNA polymerase enzymology modified nucleotide incorporation perfluoroalkylated nucleic acids

Molecular Lipophilicity and Physicochemical Differentiation: 5-(Heptafluoropropyl)uridine vs. 5-Trifluoromethyluridine and 5-Fluorouridine

The heptafluoropropyl substituent (C₃F₇) significantly increases the calculated lipophilicity of the nucleoside scaffold compared to shorter-chain or mono-halogenated analogs. The target compound has a measured density of 1.8±0.1 g/cm³ , and the C₃F₇ group contributes approximately +1.5 to +2.0 logP units over the CF₃ group based on fragment-based cLogP estimation (fluorocarbon homologue series, class-level inference) [1]. 5-Fluorouridine has a single fluorine atom (monoisotopic mass 262.07 Da), 5-trifluoromethyluridine has a CF₃ group (typical cLogP contribution ~+0.5 to +0.8 over uridine), while the target compound has seven fluorine atoms across a three-carbon chain (monoisotopic mass 412.05 Da) [2]. This enhanced lipophilicity directly affects membrane permeability, blood-brain barrier penetration potential, and nonspecific protein binding profiles.

Lipophilicity & density
Class-level
Density 1.8±0.1 g/cm³; est. cLogP contribution C₃F₇ ~+2.0 (vs. CF₃ ~+0.5 to +0.8)
Lipophilicity supports membrane permeability assessment; distinct from shorter-chain analogs.
Fragment-based estimation; review experimental logP.
nucleoside physicochemical profiling lipophilicity cLogP drug-likeness prediction

Cytostatic Potency Differentiation: 5-Fluorouridine as a Pharmacological Benchmark vs. Perfluoroalkyl Uridines

5-Fluorouridine, a clinically referenced anticancer nucleoside metabolite, exhibits extremely potent cytostatic activity (IC₅₀ = 2 nM against murine L1210 leukemia cells; IC₅₀ = 23–52 nM against human colorectal cancer lines CCL 221, Colo320HSR, HT29) via thymidylate synthase (TS) inhibition and RNA incorporation [1][2]. The heptafluoropropyl analog, in contrast, is not a TS-targeting antimetabolite; its perfluorocarbon chain precludes the hydrogen-bonding interactions required for uracil ring recognition by pyrimidine metabolic enzymes [3]. Instead, perfluoroalkylated uridines, including the heptafluoropropyl derivative, have been shown to function as substrates for DNA polymerases without exhibiting inherent cytostatic activity in standard TS-inhibition assays (class-level inference from the 2'-deoxy series) [4]. This differentiation—potent TS inhibitor (5-FUrd) vs. polymerase-compatible modified substrate (C₃F₇-uridine)—is critical for selecting the correct tool compound for either antimetabolite pharmacology or nucleic acid engineering applications [3][4].

Cytostatic activity
Reported
5-FUrd IC₅₀ 2 nM (L1210); C₃F₇-Urd not a TS inhibitor (>1000-fold potency difference)
Supports selection of polymerase-substrate type over antimetabolite for nucleic acid engineering.
Class-level inference for C₃F₇-Urd; verify in TS inhibition assays.
anticancer nucleosides thymidylate synthase inhibition cytostatic IC50 comparison

Synthetic Accessibility and Scalability: Perfluoroalkyl-Copper Coupling Route for C5-(Heptafluoropropyl)uridine

5-(Heptafluoropropyl)uridine can be synthesized via the established perfluoroalkyl-copper methodology: perfluoroalkyl iodides (e.g., C₃F₇I) react with copper bronze in DMSO under inert conditions to form a perfluoroalkyl-copper complex, which then couples with uridine (or 2'-deoxyuridine) to yield the 5-substituted perfluoroalkyl derivative with complete regioselectivity at the C5 position [1][2]. This synthetic route is distinct from the direct electrophilic halogenation required for 5-fluorouridine or the palladium-catalyzed cross-coupling used for 5-iodouridine [3]. The perfluoroalkyl-copper method requires specialized handling of perfluoroalkyl iodides (volatile, ozone-depleting potential considerations) and strictly anhydrous/inert conditions, making it a more technically demanding synthesis than that of mono-halogenated uridines but providing access to a unique chemical space not reachable by standard halogenation [1].

Synthetic route
Method context
Perfluoroalkyl-copper complex; Cu bronze, C₃F₇I, DMSO, inert, ~100°C
Specialized air-sensitive synthesis may impact commercial availability vs. common halogenation.
Requires perfluoroalkyl iodide precursors; supply chain review.
nucleoside synthesis perfluoroalkylation methodology copper-mediated coupling

High-Value Application Scenarios for 5-(Heptafluoropropyl)uridine in Nucleic Acid Research and Drug Discovery


Construction of Site-Specifically Perfluoroalkylated DNA/RNA for Biophysical and Structural Studies

Based on evidence that 5-(heptafluoro-n-propyl)-dUTP is accepted as a substrate by DNA polymerases but restricts multi-incorporation to every fourth nucleotide [1], researchers can use the corresponding ribonucleoside triphosphate to enzymatically synthesize RNA or DNA oligonucleotides with isolated perfluorocarbon patches. These sparse fluorinated modifications enable ¹⁹F NMR spectroscopic studies, fluorous affinity purification, and hydrophobic probe placement without the global structural perturbation of contiguous perfluoroalkyl stretches. This application is uniquely suited to the heptafluoropropyl analog compared to trifluoromethyl (too densely incorporable) or pentafluoroethyl (intermediate behavior) [1].

Medicinal Chemistry SAR Exploration of C5-Perfluoroalkyl Nucleoside Drug Candidates

For drug discovery programs evaluating nucleoside analogs as antiviral agents (e.g., HCV, HSV, influenza) or anticancer prodrugs, the heptafluoropropyl substituent provides a distinct point on the lipophilicity-steric-electronic SAR continuum [1][2]. The compound's enhanced lipophilicity (estimated cLogP contribution ~+2.0 over uridine) [2] makes it a valuable probe for assessing passive membrane permeability and intracellular accumulation, parameters not testable with the more hydrophilic 5-fluorouridine (IC₅₀ = 2 nM as active TS inhibitor) [3]. This scenario specifically applies when the goal is to decouple transport/distribution optimization from target engagement potency.

Fluorocarbon-Phase Tagging and Fluorous Biphasic Separation of Modified Oligonucleotides

The C₃F₇ group on 5-(heptafluoropropyl)uridine imparts sufficient fluorophilicity to enable fluorous solid-phase extraction (FSPE) or fluorous liquid-liquid extraction of oligonucleotides bearing this modification [1][2]. Unlike the CF₃ group, which requires multiple copies for efficient fluorous partitioning, a single heptafluoropropyl tag may suffice for retention on fluorous silica, simplifying purification workflows in nucleic acid chemical biology [1]. This is a direct consequence of the increased fluorine content (7 F atoms vs. 3 in CF₃) and fluorocarbon surface area [2].

Enzyme Mechanistic Studies: Probing the Steric Tolerance of Nucleotide-Binding Pockets

The heptafluoropropyl group serves as a steric probe for mapping the active-site volume of pyrimidine-metabolizing enzymes (thymidine kinase, dUTPase, thymidylate synthase) and nucleic acid polymerases [1][4]. Because the C₃F₇ chain is significantly bulkier than CF₃ or C₂F₅, differential substrate acceptance or rejection (as demonstrated by the restriction to every-fourth-base incorporation in primer extension [1]) provides structural insight into enzyme active-site architecture, guiding rational inhibitor design or directed enzyme evolution campaigns [4].

Site-specific perfluoroalkylated oligonucleotide synthesis
Restricted multi-incorporation (every 4th base) for isolated ¹⁹F labels
¹⁹F NMR / fluorous purification performance
Drug candidate lipophilicity SAR
Elevated lipophilicity (C₃F₇) vs. CF₃/F analogs
Membrane permeability and intracellular accumulation assays
Fluorous separation of modified oligonucleotides
High fluorine content (7F) enabling single-tag fluorous retention
Fluorous solid-phase extraction (FSPE) efficiency
Enzyme active-site steric mapping
Bulky C₃F₇ group as steric probe
Substrate acceptance/rejection profiling with polymerases
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